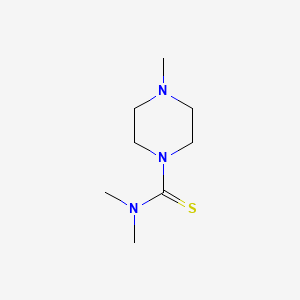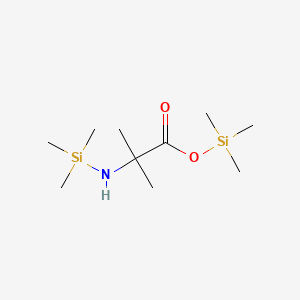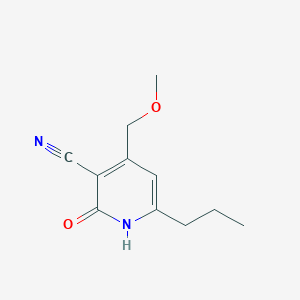![molecular formula C9H9NO3S B13807803 8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate CAS No. 23003-41-0](/img/structure/B13807803.png)
8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MRX” refers to contezolid, an oxazolidinone antibacterial agent. Contezolid is effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . It is an approved drug in China since 2021 .
Méthodes De Préparation
Contezolid can be synthesized through various synthetic routes. One common method involves the reaction of an oxazolidinone derivative with a trifluoromethyl-substituted aromatic compound under specific conditions . The preparation method is designed to be simple and suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Contezolid undergoes several types of chemical reactions, including:
Oxidation: Contezolid can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Contezolid can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Contezolid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of oxazolidinones.
Biology: Contezolid is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: Contezolid is used in the pharmaceutical industry for the development of new antibacterial drugs
Mécanisme D'action
Contezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the V region of the bacterial 23S ribosomal RNA, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the cessation of bacterial growth and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
Contezolid is similar to other oxazolidinone antibacterial agents, such as linezolid and tedizolid phosphate. contezolid has a unique safety profile with reduced potential for myelosuppression and monoamine oxidase inhibition compared to linezolid . Similar compounds include:
Linezolid: Another oxazolidinone antibacterial agent used to treat Gram-positive infections.
Tedizolid phosphate: A newer oxazolidinone with improved potency and safety profile compared to linezolid.
Contezolid’s uniqueness lies in its high activity against Gram-positive pathogens and its improved safety profile, making it a valuable addition to the class of oxazolidinone antibacterial agents .
Propriétés
Numéro CAS |
23003-41-0 |
|---|---|
Formule moléculaire |
C9H9NO3S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
8-hydroxy-5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-7(11)8-10(5)6(4-14-8)9(12)13/h2-3,6H,4H2,1H3,(H-,11,12,13) |
Clé InChI |
PTCVSZDUULXASE-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+]2C(CSC2=C(C=C1)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


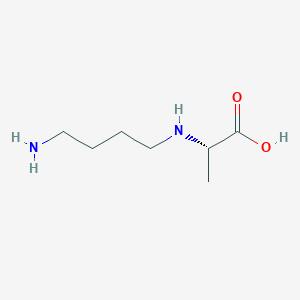
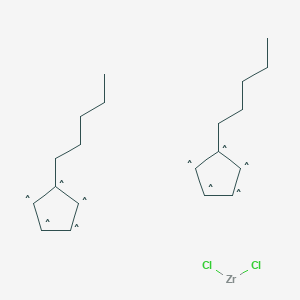
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
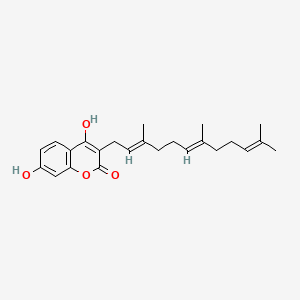
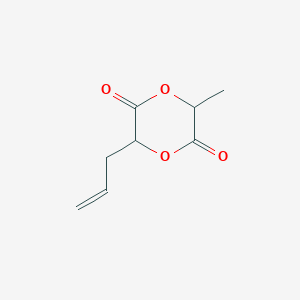
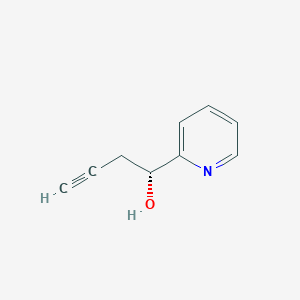
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

